4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a piperazine ring and a phenyl group, contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with 2-(2-hydroxyethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the compound can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for electrophilic aromatic substitution include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffering agent used in biological research.
1-(2-Hydroxyethyl)piperazine: A precursor for the synthesis of various piperazine derivatives.
4-(2-Hydroxyethyl)piperazin-1-ylethanesulphonic acid: Another buffering agent with similar applications.
Uniqueness
4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one is unique due to its specific structure, which combines a piperazine ring with a phenyl group and a butanone moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61025-30-7 |
---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H24N2O2/c19-14-13-18-11-9-17(10-12-18)8-4-7-16(20)15-5-2-1-3-6-15/h1-3,5-6,19H,4,7-14H2 |
InChI Key |
ARBMLMLKFBWICE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=CC=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.